m-PEG16-azide Chain Length and Molecular Weight Positioning Relative to PEG12 and PEG24 Analogs
m-PEG16-azide occupies a distinct mid-range position between shorter (PEG12) and longer (PEG24) monodisperse azide-PEG linkers, with molecular weight 761.9 g/mol and sixteen ethylene glycol repeat units . This places it exactly between m-PEG12-azide (approximately 12 units, ~560–600 g/mol range) and m-PEG24-azide (24 units, ~1060–1100 g/mol range) . The 16-unit configuration provides an extended chain length of approximately 5.6–6.0 nm (assuming 0.35 nm per ethylene glycol unit), compared to ~4.2–4.4 nm for PEG12 and ~8.4–8.8 nm for PEG24 [1]. This intermediate length enables PEG16 to bridge binding pockets that are either too distant for PEG12 to effectively span or too conformationally constrained by the excessive flexibility and potential steric entanglement of PEG24 [1].
| Evidence Dimension | Molecular weight and ethylene glycol repeat units |
|---|---|
| Target Compound Data | m-PEG16-azide: 761.9 g/mol, 16 repeat units |
| Comparator Or Baseline | m-PEG12-azide: ~560–600 g/mol, 12 repeat units; m-PEG24-azide: ~1060–1100 g/mol, 24 repeat units |
| Quantified Difference | MW difference: +~160–200 g/mol vs PEG12; −~300–340 g/mol vs PEG24; chain length difference: +4 units vs PEG12, −8 units vs PEG24 |
| Conditions | Monodisperse PEG derivatives; catalog comparison of commercial specifications |
Why This Matters
Procurement of m-PEG16-azide provides a chain length that cannot be achieved by substituting PEG12 or PEG24, directly affecting the achievable inter-ligand distance and ternary complex geometry in PROTAC design.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Section: The Role of PEG Length in PROTAC Optimization. View Source
